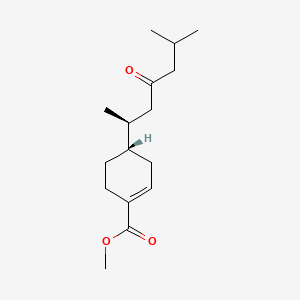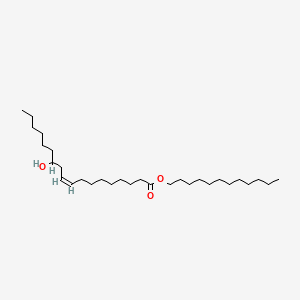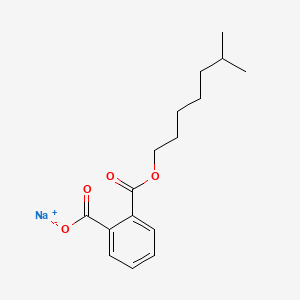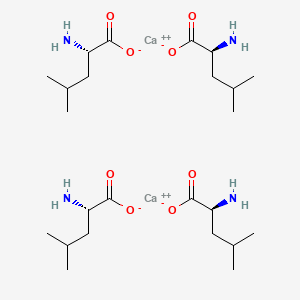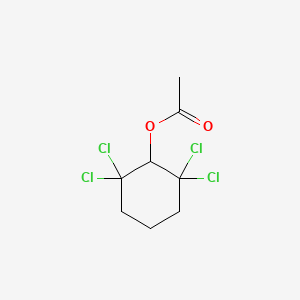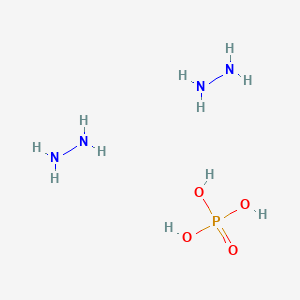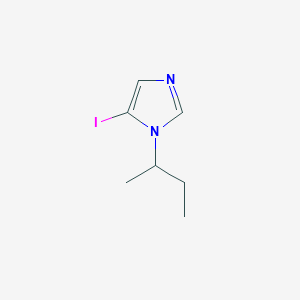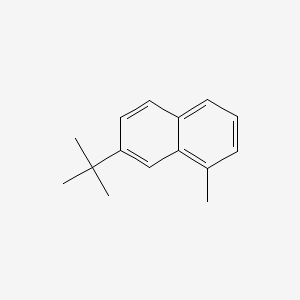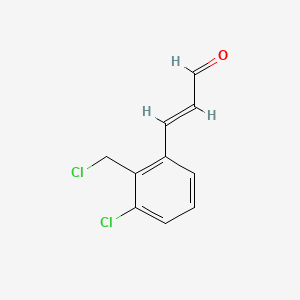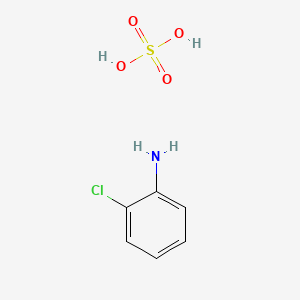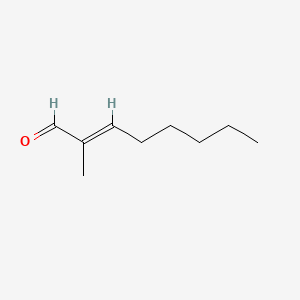
2-Methyl-2-octenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It belongs to the class of medium-chain aldehydes and is known for its fruity and green taste . This compound is used in various applications, including flavoring agents and chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2-octenal can be synthesized through the aldol condensation of propionaldehyde with other aldehydes. The reaction typically involves the use of a nitrogenous organic alkali as a catalyst, which provides mild alkalinity and proper polarity to facilitate the reaction . The reaction mixture is stirred, and water is added to wash the product, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-octenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-octenal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-octenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to various biochemical effects. It can also undergo oxidation and reduction reactions, influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Octenal: Another medium-chain aldehyde with similar properties.
2-Methyl-2-pentenal: A shorter-chain aldehyde with similar reactivity.
2-Methyl-2-hexenal: A medium-chain aldehyde with similar applications.
Uniqueness
2-Methyl-2-octenal is unique due to its specific chain length and molecular structure, which impart distinct chemical and sensory properties. Its fruity and green taste makes it valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
73757-27-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E)-2-methyloct-2-enal |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+ |
Clave InChI |
IHZRGRBFNMNNFV-VQHVLOKHSA-N |
SMILES isomérico |
CCCCC/C=C(\C)/C=O |
SMILES canónico |
CCCCCC=C(C)C=O |
Densidad |
0.872-0.882 |
Descripción física |
Colourless liquid; fruity green aroma |
Solubilidad |
Insoluble in water; slightly soluble in fats soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



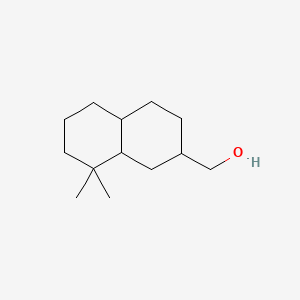
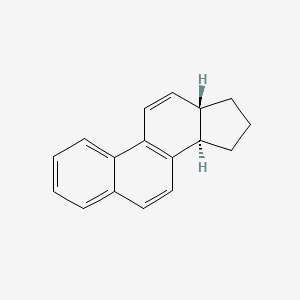
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
